Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Catalog No.
S850502
CAS No.
1705578-22-8
M.F
C9H9BBrF3KNO
M. Wt
333.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)tr...

CAS Number

1705578-22-8

Product Name

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate

IUPAC Name

potassium;[3-(2-bromoanilino)-3-oxopropyl]-trifluoroboranuide

Molecular Formula

C9H9BBrF3KNO

Molecular Weight

333.98 g/mol

InChI

InChI=1S/C9H9BBrF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1

InChI Key

NMNOVUADSGZYFK-UHFFFAOYSA-N

SMILES

[B-](CCC(=O)NC1=CC=CC=C1Br)(F)(F)F.[K+]

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1Br)(F)(F)F.[K+]

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate is an organotrifluoroborate compound characterized by the presence of a trifluoroborate group, which is a stable and versatile nucleophilic boron reagent. The structure of this compound includes a 2-bromophenyl group attached to an amino group, which is further connected to a propan-3-one moiety. This unique arrangement allows for various chemical transformations, making it a valuable reagent in organic synthesis.

  • Interaction with enzymes: The amide group could potentially mimic a natural substrate and bind to an enzyme, affecting its activity [].
  • Material properties: The trifluoroborate group might influence the electronic properties of a material when incorporated into its structure [].

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate can participate in several key reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound can act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, where it couples with various electrophiles such as aryl halides or triflates to form biaryl compounds. The presence of the trifluoroborate group enhances the stability and reactivity of the compound under typical reaction conditions .
  • Amination Reactions: It can also undergo amination reactions, where the amino group can be utilized to introduce additional functional groups or to form aryl amines through copper-catalyzed processes .
  • Reactions with Electrophiles: The bromine atom in the 2-bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization and derivatization of the compound.

While specific biological activity data for potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate may be limited, organotrifluoroborates are generally recognized for their potential in medicinal chemistry. The incorporation of the 2-bromophenyl moiety may enhance biological interactions, particularly in targeting specific receptors or enzymes in pharmaceutical applications. Compounds with similar structures have been explored for their anticancer and antimicrobial properties .

The synthesis of potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate can be achieved through several methods:

  • Nucleophilic Substitution: Starting from potassium bromo- or iodomethyltrifluoroborates, nucleophilic substitution can be employed to introduce the amino and ketone functionalities .
  • Borylation Reactions: Utilizing visible-light photoredox conditions, primary and secondary alkyl boronates or trifluoroborates can be synthesized from aliphatic acid derivatives, which can then be modified to include the desired functional groups .
  • Transmetalation Reactions: This method involves the transmetalation of organometallic reagents with potassium trifluoroborates to create more complex derivatives .

Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate has several applications in organic synthesis:

  • Drug Development: Its ability to form biaryl compounds makes it useful in the development of pharmaceuticals that target specific biological pathways.
  • Material Science: The compound may also find applications in materials science for creating new polymers or materials with specific electronic properties due to its unique chemical structure.
  • Synthetic Chemistry: It serves as a versatile building block for synthesizing complex organic molecules through various coupling reactions.

Interaction studies involving potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically focus on its reactivity with electrophiles and other nucleophiles. Research into its behavior under different catalytic conditions could reveal insights into optimizing reaction yields and selectivity . Additionally, studies may explore its interactions with biological targets to assess potential therapeutic effects.

Several compounds exhibit structural and functional similarities to potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate. Here are a few examples:

Compound NameStructureUnique Features
Potassium MethyltrifluoroborateK[B(CF₃)₃]Simpler structure; widely used in cross-coupling reactions.
Potassium PhenyltrifluoroborateK[B(C₆H₅)(CF₃)]Contains a phenyl group; useful for synthesizing biaryl compounds.
Potassium AllyltrifluoroborateK[B(C₃H₅)(CF₃)]Enables allylic substitutions; important for forming carbon-carbon bonds.

The uniqueness of potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate lies in its specific functional groups that allow for targeted reactions not possible with simpler trifluoroborates. Its structural complexity provides opportunities for diverse synthetic pathways and potential biological applications that are not readily available with other similar compounds.

From Boronic Acids and Potassium Hydrogen Fluoride

The most straightforward method for preparing organotrifluoroborates involves the direct treatment of boronic acids with aqueous potassium hydrogen fluoride (KHF₂). This classical approach represents the foundation of organotrifluoroborate synthesis and remains widely used due to its simplicity and reliability [1] [2].

The general procedure involves dissolving the boronic acid in methanol followed by the addition of aqueous KHF₂ solution (typically 4.5 M). The reaction proceeds under mild conditions at room temperature, with reaction times ranging from 1 to 16 hours depending on the substrate [1]. For the preparation of potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate, this method would require the corresponding boronic acid intermediate, which can be synthesized through established organoboron chemistry protocols.

The mechanism involves the displacement of hydroxyl groups from the boronic acid by fluoride ions, forming the tetrahedral trifluoroborate anion. The process is thermodynamically favorable due to the high affinity of boron for fluoride and the formation of the stable tetrahedral geometry [1]. Optimization studies have shown that the reaction proceeds most efficiently when 3-4 equivalents of KHF₂ are employed, ensuring complete conversion of the boronic acid starting material.

Purification of the trifluoroborate products typically involves removal of the solvent under reduced pressure, followed by extraction with hot acetone to remove inorganic salts. The desired product is then isolated by recrystallization from acetone-diethyl ether mixtures, yielding pure crystalline solids in yields ranging from 70-95% [1] [2].

From Boronate Esters

Boronate esters serve as excellent precursors for trifluoroborate synthesis due to their enhanced stability compared to boronic acids. The conversion of pinacol boronates, neopentyl glycol boronates, and other cyclic boronate esters to trifluoroborates has been extensively studied and optimized [1] [3].

The transformation of boronate esters to trifluoroborates typically requires elevated temperatures (50-70°C) and extended reaction times (1-2 hours) compared to boronic acid starting materials. This increased activation energy is attributed to the greater stability of the boronate ester C-O bonds compared to the B-OH bonds in boronic acids [1]. The reaction mechanism involves initial hydrolysis of the boronate ester to form the boronic acid intermediate, followed by fluoride exchange with KHF₂.

Studies have demonstrated that different protecting groups exhibit varying reactivity patterns. Pinacol boronates generally provide excellent yields (85-97%) under standard conditions, while more sterically hindered protecting groups such as pinanediol may require modified conditions [1]. The diethanolamine (DEA) protecting group shows intermediate reactivity, converting to trifluoroborates in good yields (78-85%) under standard conditions.

For nitrogen-containing boronate derivatives, such as B(mida) and B(dan) systems, elevated temperatures (70°C) are essential for achieving complete conversion. The anthranilamide (aam) boronate provides satisfactory results (72% yield) under these conditions, while the more robust B(dan) system remains unreactive even at elevated temperatures [1].

One-Pot Synthesis Strategies

One-pot synthesis methodologies represent a significant advancement in organotrifluoroborate preparation, offering operational simplicity and improved overall yields by eliminating the need for intermediate isolation [4] [5]. These approaches are particularly valuable for the synthesis of complex trifluoroborates such as potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate.

The one-pot approach typically involves the initial formation of an organometallic intermediate (organolithium or Grignard reagent), followed by treatment with a trialkyl borate, and finally quenching with aqueous KHF₂ solution. This methodology has been successfully applied to the synthesis of various functionalized trifluoroborates with yields ranging from 70-98% [4].

A particularly noteworthy application involves the one-pot synthesis of triazole-containing trifluoroborates through nucleophilic substitution reactions. Starting from haloalkyltrifluoroborates, treatment with sodium azide followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides access to complex heterocyclic trifluoroborates in excellent yields [6]. This methodology demonstrates the versatility of one-pot approaches in accessing structurally diverse organotrifluoroborates.

The optimization of one-pot conditions requires careful consideration of reaction parameters including temperature control, solvent selection, and reagent addition sequence. Studies have shown that maintaining low temperatures (-78°C) during the initial organometallic formation, followed by gradual warming to room temperature, provides optimal results [4]. The use of dry solvents and inert atmosphere conditions is essential for preventing side reactions and ensuring high yields.

Functionalization of Pre-formed Organotrifluoroborates

The functionalization of pre-formed organotrifluoroborates represents an important synthetic strategy for accessing complex derivatives such as potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate. This approach leverages the inherent stability of the trifluoroborate moiety while enabling selective modification of other functional groups [7].

Nucleophilic substitution reactions on haloalkyltrifluoroborates have proven particularly valuable for introducing diverse functional groups. The preparation of potassium bromomethyltrifluoroborate and iodomethyltrifluoroborate via in situ reaction of n-butyllithium with dihaloalkanes provides versatile intermediates for further functionalization [7]. These haloalkyltrifluoroborates undergo smooth nucleophilic substitution with various nucleophiles including azides, amines, and other heteroatom-centered nucleophiles.

The reaction of potassium haloalkyltrifluoroborates with sodium azide exemplifies this approach, providing azidoalkyltrifluoroborates in excellent yields (94-98%). These azide intermediates can be further elaborated through 1,3-dipolar cycloaddition reactions with alkynes to generate triazole-containing trifluoroborates [6]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Temperature and solvent optimization studies have revealed that DMSO at 80°C provides optimal conditions for nucleophilic substitution reactions on haloalkyltrifluoroborates. The reaction proceeds cleanly with minimal side product formation, and the products can be isolated in high purity through standard recrystallization techniques [6] [7].

Synthesis via Amide Formation Protocols

The synthesis of organotrifluoroborates through amide formation protocols represents a relatively recent development that offers unique advantages for accessing nitrogen-containing derivatives. This methodology is particularly relevant for the preparation of potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate, which contains an amide functional group [8] [9].

The approach involves the use of potassium acyltrifluoroborates (KATs) as carbonyl equivalents in amide-forming reactions. These reagents can be prepared through various methods including palladium-catalyzed cross-coupling of boronic acids with thioimidate transfer reagents [10]. The resulting KATs serve as activated carbonyl species that readily undergo nucleophilic attack by amines to form amide bonds.

The mechanism involves the initial formation of trifluoroborate iminiums (TIMs) through acid-promoted condensation of KATs with amines. These zwitterionic intermediates are remarkably stable and can be isolated and characterized [8]. The TIMs can then be oxidized to amides using hydrogen peroxide under basic conditions, providing a coupling agent-free approach to amide synthesis.

Optimization studies have demonstrated that the reaction proceeds efficiently in acetonitrile-water mixtures (1:1) using hydrogen peroxide (1.2 equivalents) and N,N-diisopropylethylamine (1.2 equivalents). The reaction is typically complete within 30 minutes at room temperature, highlighting the efficiency of this approach [8]. The method tolerates a wide range of functional groups and can be applied to both aliphatic and aromatic systems.

Optimization Parameters for Enhanced Yield and Purity

The optimization of synthetic parameters represents a critical aspect of organotrifluoroborate synthesis, particularly for complex derivatives such as potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate. Systematic studies have identified key parameters that significantly impact reaction yields and product purity [11] [12].

Temperature control emerges as a crucial parameter, with most syntheses proceeding optimally at room temperature or slightly elevated temperatures (50-70°C). Higher temperatures can lead to decomposition of sensitive functional groups and reduced enantiomeric excess in asymmetric transformations [11]. For example, studies on asymmetric allene synthesis showed that lowering the temperature from room temperature to -15°C significantly improved enantiomeric excess from 0% to 80%.

Solvent selection plays a fundamental role in reaction success, with polar protic solvents such as methanol and ethanol generally providing superior results for KHF₂-mediated conversions. The high solubility of KHF₂ in these solvents facilitates efficient fluoride exchange reactions [1]. For substrates sensitive to protic conditions, dipolar aprotic solvents such as DMF or DMSO may be employed, though these typically require elevated temperatures.

Reaction time optimization reveals that most transformations reach completion within 1-4 hours, with extended reaction times often leading to product decomposition or reduced yields. Monitoring reaction progress through ¹¹B NMR spectroscopy provides valuable insights into conversion rates and helps identify optimal reaction endpoints [1].

Base selection significantly influences reaction outcomes, with potassium carbonate (K₂CO₃) emerging as the preferred base for most applications. The use of 3 equivalents of K₂CO₃ provides optimal results while minimizing side reactions [13]. Stronger bases such as cesium carbonate may be required for challenging substrates but can lead to increased homocoupling side reactions.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for organotrifluoroborates has gained significant attention in recent years, driven by growing concerns about environmental impact and regulatory pressure to reduce hazardous waste [14] [15]. Several green chemistry approaches have been developed that minimize environmental impact while maintaining high synthetic efficiency.

Electrochemical synthesis represents one of the most promising green chemistry approaches for organotrifluoroborate preparation. This methodology eliminates the need for stoichiometric oxidants and reductants, instead utilizing electrical current to drive chemical transformations [14]. The electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates exemplifies this approach, providing high yields under mild conditions without the need for additional supporting electrolytes.

The use of continuous flow chemistry provides another avenue for improving the sustainability of trifluoroborate synthesis. Flow systems offer improved heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to batch processes [14]. The successful implementation of flow conditions for electrochemical trifluoroborate synthesis demonstrates the scalability and practical applicability of these green chemistry approaches.

Solvent selection plays a crucial role in green chemistry applications, with water emerging as an ideal solvent for many trifluoroborate transformations. The use of aqueous reaction media not only reduces environmental impact but also often improves reaction rates and selectivities through enhanced ionic interactions [16]. The development of water-compatible synthetic protocols represents a significant advancement in sustainable organotrifluoroborate chemistry.

The elimination of toxic reagents and hazardous solvents represents another important aspect of green chemistry approaches. The development of coupling agent-free amide synthesis using KATs eliminates the need for problematic coupling reagents such as HATU or EDC, which pose safety and environmental concerns [8]. These methodologies demonstrate that high synthetic efficiency can be maintained while adhering to green chemistry principles.

Dates

Last modified: 08-16-2023

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